

Spectroscopic and Mechanistic Insights into 4-Aminobenzimidamide Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminobenzimidamide
Hydrochloride

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Introduction

4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine dihydrochloride, is a small molecule of significant interest in biomedical research and drug development. It is recognized as a potent competitive inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.[1] This technical guide provides a centralized resource on the key spectroscopic data of **4-Aminobenzimidamide Hydrochloride**, details the experimental protocols for acquiring such data, and visualizes its inhibitory role in the context of a critical signaling pathway.

Spectroscopic Data

The structural elucidation and characterization of **4-Aminobenzimidamide Hydrochloride** are fundamentally reliant on various spectroscopic techniques. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **4-Aminobenzimidamide Hydrochloride**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
7.58	Doublet (d)	8.3	2H	Aromatic CH	D ₂ O
6.77	Doublet (d)	5.5	2H	Aromatic CH	D ₂ O

Note: Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]

Table 2: ¹³C NMR Spectroscopic Data for **4-Aminobenzimidamide Hydrochloride**

Chemical Shift (δ) ppm	Assignment
Data not available in the searched literature.	-

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for **4-Aminobenzimidamide Hydrochloride**

m/z	Ion Type	Method
136.1	[M+H] ⁺	Not Specified

Note: This corresponds to the protonated molecule of the free base (4-Aminobenzimidine).

Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]

Infrared (IR) Spectroscopy

Detailed IR spectral data with specific peak assignments for **4-Aminobenzimidamide Hydrochloride** were not explicitly available in the searched literature. However, characteristic absorption bands for similar aromatic amines and amidine structures can be predicted.

Table 4: Predicted IR Absorption Bands for **4-Aminobenzimidamide Hydrochloride**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H stretch	Primary Amine (Ar-NH ₂)
3300-3100	N-H stretch	Amidinium group (-C(=NH ₂)NH ₂)
1650-1600	C=N stretch	Amidinium group
1620-1580	C=C stretch	Aromatic ring
1550-1450	N-H bend	Primary Amine
850-800	C-H out-of-plane bend	1,4-disubstituted aromatic ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize **4-Aminobenzimidamide Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

- **4-Aminobenzimidamide Hydrochloride** sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **4-Aminobenzimidamide Hydrochloride** sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Set appropriate parameters, including the number of scans (e.g., 16-64), relaxation delay, and acquisition time.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A higher number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum and assign the signals to the corresponding protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-Aminobenzimidamide Hydrochloride** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Hydraulic press and pellet die
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid **4-Aminobenzimidamide Hydrochloride** sample and approximately 100-200 mg of dry KBr powder into an agate mortar.
- **Grinding:** Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- **Spectrum Acquisition:**
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample over a standard range (e.g., 4000-400 cm^{-1}).
- **Data Analysis:**
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Materials:

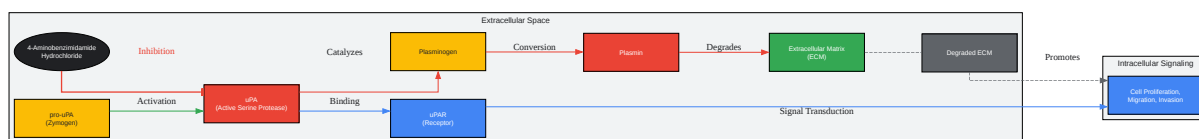
- **4-Aminobenzimidamide Hydrochloride** sample
- Volatile solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer with an ESI source

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the **4-Aminobenzimidamide Hydrochloride** sample (approximately 1-10 µg/mL) in a suitable volatile solvent. The solvent may be acidified with a small amount of formic acid to promote protonation.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$) to confirm the molecular weight of the compound.

Signaling Pathway Visualization

4-Aminobenzimidamide Hydrochloride is a known inhibitor of serine proteases, such as urokinase-type plasminogen activator (uPA). The uPA/uPAR system is a key player in cancer cell invasion and metastasis. The following diagram illustrates the simplified signaling pathway of uPA and the inhibitory action of molecules like 4-Aminobenzimidamide.





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